3-Ethenyl-4-fluoropyridin-2-OL
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Overview
Description
3-Ethenyl-4-fluoropyridin-2-OL, also known as 4-fluoro-3-vinylpyridin-2-ol, is a fluorinated pyridine derivative with the molecular formula C₇H₆FNO and a molecular weight of 139.13 g/mol . This compound is characterized by the presence of a fluorine atom at the 4-position and a vinyl group at the 3-position of the pyridine ring, along with a hydroxyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the fluorination of pyridine derivatives using reagents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) . The vinyl group can be introduced through various vinylation reactions, often involving the use of vinyl halides or vinyl boronic acids under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of 3-Ethenyl-4-fluoropyridin-2-OL may involve large-scale fluorination and vinylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving temperatures ranging from 20°C to 500°C depending on the specific reagents and catalysts used .
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-4-fluoropyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of 4-fluoro-3-vinylpyridin-2-one.
Reduction: Formation of 4-fluoro-3-ethylpyridin-2-ol.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Ethenyl-4-fluoropyridin-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 3-Ethenyl-4-fluoropyridin-2-OL involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. The vinyl group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
4-Fluoropyridin-2-ol: Lacks the vinyl group, making it less reactive in certain chemical reactions.
3-Vinylpyridin-2-ol: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
2-Fluoropyridin-3-ol: The position of the fluorine atom is different, leading to variations in chemical behavior.
Uniqueness
3-Ethenyl-4-fluoropyridin-2-OL is unique due to the combination of the fluorine atom and the vinyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-ethenyl-4-fluoro-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c1-2-5-6(8)3-4-9-7(5)10/h2-4H,1H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCCDMIDCRZWIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CNC1=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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